molecular formula C12H16ClN3O2 B12236640 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

Cat. No.: B12236640
M. Wt: 269.73 g/mol
InChI Key: ZVNOHMSHKOXHHQ-UHFFFAOYSA-N
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Description

2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a phenol group, and a pyrazole moiety. The hydrochloride salt form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol typically involves the reaction of 2-methoxyphenol with 1-methylpyrazole-4-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group results in quinone derivatives, while reduction of a nitro group yields an amine.

Scientific Research Applications

2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol
  • 2-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its solubility in water as a hydrochloride salt further enhances its applicability in various fields.

This detailed article provides a comprehensive overview of 2-Methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

IUPAC Name

2-methoxy-4-[[(1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H15N3O2.ClH/c1-15-8-10(7-14-15)13-6-9-3-4-11(16)12(5-9)17-2;/h3-5,7-8,13,16H,6H2,1-2H3;1H

InChI Key

ZVNOHMSHKOXHHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC(=C(C=C2)O)OC.Cl

Origin of Product

United States

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